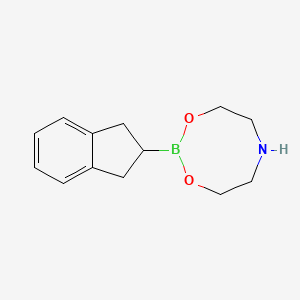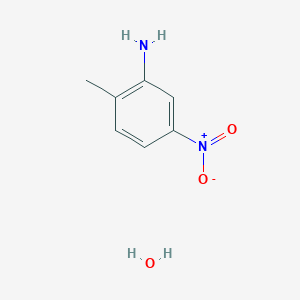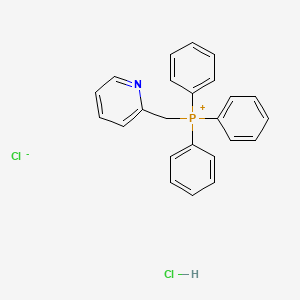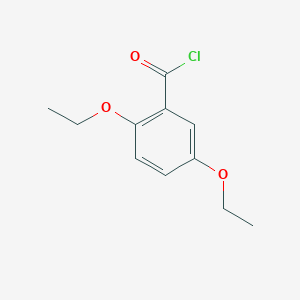
Pentaethoxymolybdenum(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaethoxymolybdenum(V) is a chemical compound that features molybdenum in the +5 oxidation state, coordinated with five ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaethoxymolybdenum(V) can be synthesized through the reaction of molybdenum pentachloride with ethanol under controlled conditions. The reaction typically involves the gradual addition of ethanol to a solution of molybdenum pentachloride in an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for pentaethoxymolybdenum(V) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous addition of reagents, and efficient cooling systems to manage the exothermic nature of the reaction. Purification of the product may involve distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaethoxymolybdenum(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, such as molybdenum(III) or molybdenum(IV).
Substitution: The ethoxy groups can be substituted with other ligands, such as halides or other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Halides like chlorine or bromine, and other alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum trioxide.
Reduction: Lower oxidation state molybdenum compounds, such as molybdenum trichloride.
Substitution: Compounds with different ligands, such as molybdenum pentachloride or molybdenum pentabromide.
Wissenschaftliche Forschungsanwendungen
Pentaethoxymolybdenum(V) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of other molybdenum compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although specific uses are still under investigation.
Wirkmechanismus
The mechanism by which pentaethoxymolybdenum(V) exerts its effects depends on the specific reaction or application. In catalysis, it typically acts by providing a reactive molybdenum center that can facilitate the transfer of electrons or atoms between reactants. The ethoxy groups can stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action are specific to the reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum Pentachloride: Similar in structure but with chloride ligands instead of ethoxy groups.
Molybdenum Pentabromide: Similar but with bromide ligands.
Molybdenum Trioxide: A higher oxidation state compound with different properties.
Uniqueness
Pentaethoxymolybdenum(V) is unique due to the presence of ethoxy groups, which provide different solubility and reactivity compared to halide or oxide ligands. This makes it particularly useful in organic synthesis and catalysis, where specific ligand environments are required.
Eigenschaften
CAS-Nummer |
65756-25-4 |
|---|---|
Molekularformel |
C10H30MoO5 |
Molekulargewicht |
326.29 g/mol |
IUPAC-Name |
ethanol;molybdenum |
InChI |
InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI-Schlüssel |
ABGLZESYHATICB-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Mo] |
Kanonische SMILES |
CCO.CCO.CCO.CCO.CCO.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)


![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)






![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)


